

# Application Notes and Protocols: p62-Dusquetide TFA Binding Assay

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## Compound of Interest

Compound Name: *Dusquetide TFA*

Cat. No.: *B8117610*

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## Introduction

Dusquetide (the active ingredient in SGX942) is a first-in-class Innate Defense Regulator (IDR) that modulates the innate immune response.[1] It has demonstrated anti-inflammatory, anti-infective, and tissue healing properties in various preclinical models.[2] The primary molecular target of Dusquetide is the scaffold protein p62 (also known as Sequestosome-1 or SQSTM1). [2][3] Dusquetide binds to the ZZ domain of p62, influencing downstream signaling pathways critical to the innate immune response without activating autophagy.[4] This interaction modulates the p62-RIP1 complex, leading to increased phosphorylation of p38 and enhanced expression of CEBP/B.

These application notes provide detailed protocols for characterizing the binding of **Dusquetide TFA** to the p62 protein using common in vitro binding assays: Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR).

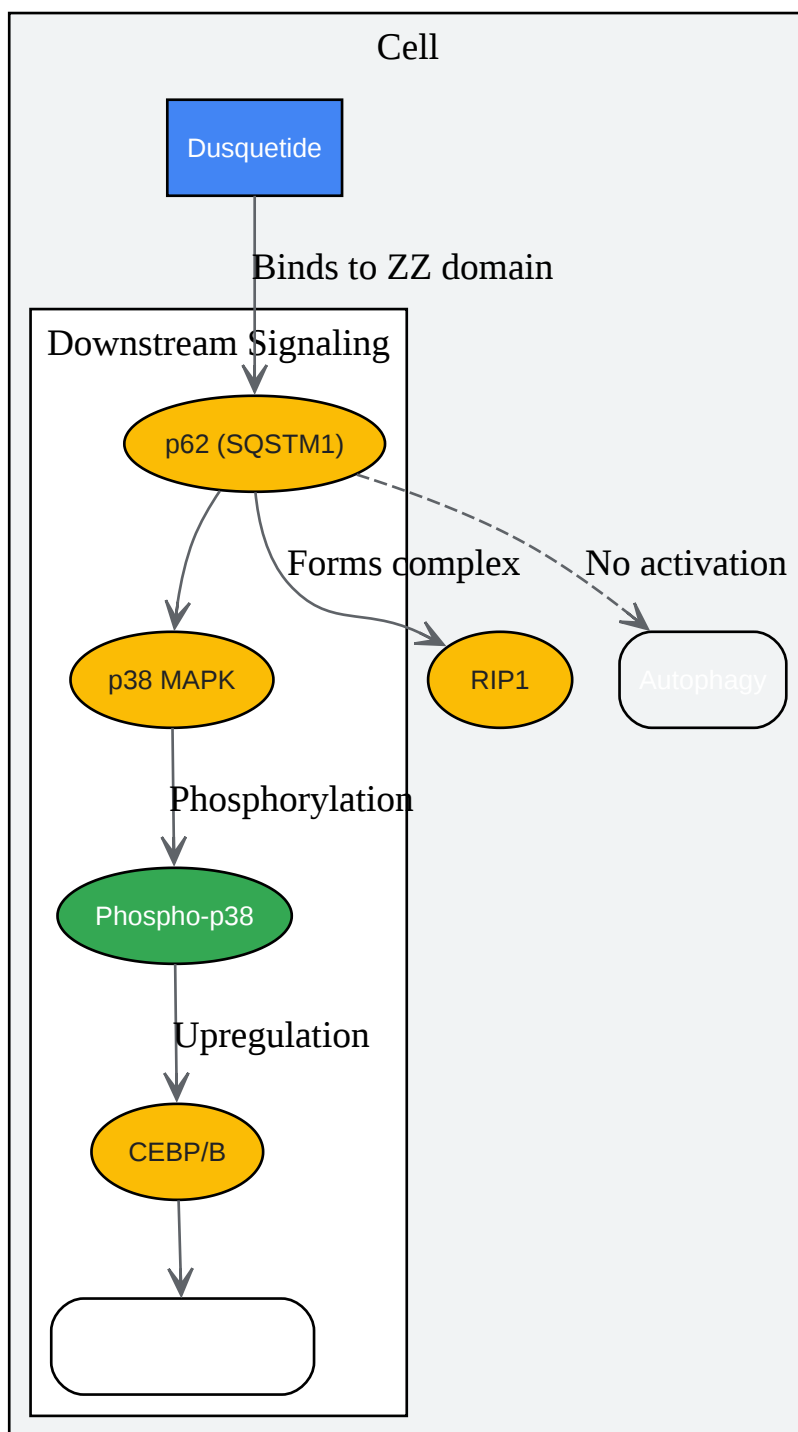
## Data Presentation

The binding affinity of Dusquetide for the p62 protein has been quantified using various biophysical techniques. The following table summarizes the available quantitative data for the interaction between Dusquetide and the ZZ domain of p62.

Assay Type	Parameter	Value	Reference
Microscale Thermophoresis (MST)	Dissociation Constant (Kd)	0.8 $\mu$ M	
Competitive Binding Assay (vs. IDR-1)	Half-maximal inhibitory concentration (IC50)	~10 $\mu$ M	

## Signaling Pathway

The interaction of Dusquetide with p62 modulates key signaling pathways involved in the innate immune response. The following diagram illustrates the proposed mechanism of action.



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Caption: Dusquetide binds to the ZZ domain of p62, modulating the p62-RIP1 complex and leading to downstream signaling events.

## Experimental Protocols

### Fluorescence Polarization (FP) Binding Assay

This protocol describes a competitive fluorescence polarization assay to determine the binding affinity of unlabeled **Dusquetide TFA** for the p62 ZZ domain by measuring its ability to displace a fluorescently labeled Dusquetide analog.

Workflow:

Caption: Workflow for the Fluorescence Polarization competitive binding assay.

Materials:

- Purified recombinant p62 ZZ domain (amino acids 115-190)
- Fluorescently labeled Dusquetide (e.g., with FITC or TAMRA)
- Unlabeled **Dusquetide TFA**
- Assay Buffer: 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20
- 384-well, low-volume, black microplates
- Plate reader capable of measuring fluorescence polarization

Protocol:

- Reagent Preparation:
  - Prepare a stock solution of the p62 ZZ domain in Assay Buffer.
  - Prepare a stock solution of the fluorescently labeled Dusquetide in Assay Buffer. The final concentration in the assay should be in the low nanomolar range and determined empirically to give a stable and robust polarization signal.
  - Prepare a serial dilution of unlabeled **Dusquetide TFA** in Assay Buffer.
- Assay Setup:

- Add a constant concentration of the p62 ZZ domain and fluorescently labeled Dusquetide to each well of the microplate.
- Add the serially diluted unlabeled **Dusquetide TFA** to the wells. Include control wells with no unlabeled Dusquetide (maximum polarization) and wells with no p62 protein (minimum polarization).
- The final volume in each well should be uniform (e.g., 20  $\mu$ L).
- Incubation:
  - Incubate the plate at room temperature for 30-60 minutes to allow the binding to reach equilibrium. Protect the plate from light.
- Measurement:
  - Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
- Data Analysis:
  - Plot the fluorescence polarization values against the logarithm of the unlabeled **Dusquetide TFA** concentration.
  - Fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value, which is the concentration of unlabeled **Dusquetide TFA** that displaces 50% of the fluorescently labeled Dusquetide.

## Surface Plasmon Resonance (SPR) Binding Assay

This protocol outlines the use of SPR to measure the binding kinetics and affinity of **Dusquetide TFA** for the p62 ZZ domain.

Workflow:

Caption: Workflow for the Surface Plasmon Resonance binding assay.

Materials:

- Purified recombinant p62 ZZ domain
- **Dusquetide TFA**
- SPR instrument (e.g., Biacore)
- Sensor chip (e.g., CM5 chip for amine coupling)
- Amine coupling kit (EDC, NHS, ethanolamine)
- Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4)
- Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

#### Protocol:

- Protein Immobilization:
  - Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of EDC and NHS.
  - Inject the purified p62 ZZ domain over the activated surface. The protein will be covalently coupled to the surface via its primary amines.
  - Deactivate any remaining active esters by injecting ethanolamine.
  - A reference flow cell should be prepared similarly but without the injection of the p62 protein.
- Binding Analysis:
  - Prepare a series of dilutions of **Dusquetide TFA** in Running Buffer.
  - Inject the **Dusquetide TFA** solutions at a constant flow rate over the immobilized p62 ZZ domain and the reference flow cell. Start with a blank injection of Running Buffer.
  - Monitor the association phase as **Dusquetide TFA** binds to the p62.

- After the injection, allow the Running Buffer to flow over the chip to monitor the dissociation phase.
- Surface Regeneration:
  - Inject the regeneration solution to remove any bound **Dusquetide TFA** from the p62 surface. Ensure the regeneration solution does not denature the immobilized protein.
- Data Analysis:
  - Subtract the signal from the reference flow cell from the signal from the p62-immobilized flow cell to obtain the specific binding sensorgram.
  - Fit the association and dissociation curves from the different **Dusquetide TFA** concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant ( $k_a$ ), the dissociation rate constant ( $k_d$ ), and the equilibrium dissociation constant ( $KD = k_d/k_a$ ).

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